Montanol

CAS No.:

Cat. No.: VC1882984

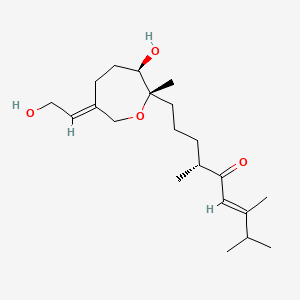

Molecular Formula: C21H36O4

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H36O4 |

|---|---|

| Molecular Weight | 352.5 g/mol |

| IUPAC Name | (E,6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,3,6-trimethylnon-3-en-5-one |

| Standard InChI | InChI=1S/C21H36O4/c1-15(2)17(4)13-19(23)16(3)7-6-11-21(5)20(24)9-8-18(10-12-22)14-25-21/h10,13,15-16,20,22,24H,6-9,11-12,14H2,1-5H3/b17-13+,18-10+/t16-,20-,21+/m1/s1 |

| Standard InChI Key | CFWFJIRDZVFKJB-GRZKGYEASA-N |

| Isomeric SMILES | C[C@H](CCC[C@]1([C@@H](CC/C(=C\CO)/CO1)O)C)C(=O)/C=C(\C)/C(C)C |

| SMILES | CC(C)C(=CC(=O)C(C)CCCC1(C(CCC(=CCO)CO1)O)C)C |

| Canonical SMILES | CC(C)C(=CC(=O)C(C)CCCC1(C(CCC(=CCO)CO1)O)C)C |

Introduction

Chemical Identity and Classification

Montanol is classified as a sesquiterpenoid, a subclass of terpenes consisting of three isoprene units with additional functional groups. The compound has been definitively identified and cataloged in various chemical databases with specific identification markers . As a secondary metabolite found in plants, Montanol belongs to the broader category of natural products that often exhibit diverse biological and pharmacological properties.

The compound is characterized by its unique chemical structure and stereochemistry, which contribute to its specific physical and chemical properties. With a molecular formula of C21H36O4, Montanol contains 21 carbon atoms, 36 hydrogen atoms, and 4 oxygen atoms, arranged in a specific configuration that defines its chemical identity .

Nomenclature and Identification

Montanol is identified by several systematic names and identifiers in chemical databases. Its primary IUPAC name is (E,6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,3,6-trimethylnon-3-en-5-one, which precisely describes its complex structure and stereochemistry . The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 71117-50-5, which serves as a unique identifier in chemical literature and databases .

Chemical Structure and Properties

Structural Characteristics

Montanol possesses a complex structure with multiple functional groups and stereogenic centers. The molecule contains a seven-membered oxepane ring with an attached hydroxyethylidene group, as well as a trimethylnon-3-en-5-one chain . This structure includes three defined atom stereocenters and two defined bond stereocenters, contributing to its specific three-dimensional configuration .

The structure can be represented by the following SMILES notation:

CC@HC(=O)/C=C(\C)/C(C)C

The presence of multiple functional groups, including hydroxyl groups and a ketone, contributes to its chemical reactivity and potential biological activities. The compound's stereochemistry is specifically defined as (2S,3R,6E) for the oxepane ring portion and (E,6R) for the non-3-en-5-one chain .

Physical and Chemical Properties

Montanol has a molecular weight of 352.5 g/mol and exhibits specific physicochemical properties that influence its behavior in biological systems and chemical reactions . Table 1 summarizes the key physical and chemical properties of Montanol based on computational predictions and experimental data.

The compound's calculated LogP value of 2.9 indicates moderate lipophilicity, suggesting it can cross biological membranes to some extent . The presence of two hydrogen bond donors and four hydrogen bond acceptors contributes to its ability to form hydrogen bonds with biological targets and solvent molecules . These properties collectively influence Montanol's solubility, absorption, and distribution characteristics in biological systems.

Natural Sources and Occurrence

Plant Sources

Montanol has been reported to occur naturally in Montanoa tomentosa, a plant species from which it likely derives its name . Montanoa tomentosa, commonly known as Zoapatle, is a plant native to Mexico and Central America that has been used in traditional medicine for various purposes. The isolation of Montanol from this plant suggests its potential role in the plant's biological activities and medicinal properties.

The identification of Montanol in natural sources typically involves extraction followed by chromatographic separation and spectroscopic analysis. The compound is categorized in the LOTUS (Natural Products Occurrence Database), indicating its recognition as a naturally occurring secondary metabolite .

Biosynthetic Pathway

As a sesquiterpenoid, Montanol is likely biosynthesized through the mevalonate pathway, which is the primary route for terpene biosynthesis in plants. This pathway involves the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form farnesyl diphosphate (FPP), which serves as the precursor for sesquiterpenes . Subsequent enzymatic modifications, including oxidation and cyclization, lead to the formation of the final sesquiterpenoid structure.

Analytical Methods and Identification

Spectroscopic Characterization

The identification and structural elucidation of Montanol typically involve various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the compound's molecular structure, stereochemistry, and functional groups.

Mass spectrometry analyses of Montanol would yield an exact mass of 352.26135963 Da, corresponding to its molecular formula C21H36O4 . The fragmentation pattern in mass spectrometry can provide additional structural information and serve as a fingerprint for identification.

Structural Classification and Relationships

Classification in Chemical Ontologies

Montanol is classified in various chemical ontologies and taxonomies, providing a framework for understanding its relationship to other chemical compounds. In the ChEBI (Chemical Entities of Biological Interest) ontology, Montanol is assigned the identifier CHEBI:6991, indicating its recognition as a compound of biological interest .

The compound is also categorized in the KEGG (Kyoto Encyclopedia of Genes and Genomes) database under the identifier C09137, where it is classified among phytochemical compounds . This classification helps to establish Montanol's relationship to other plant metabolites and its potential role in biological pathways.

Related Compounds

According to the PubChem database, there are nine compounds with the same connectivity as Montanol, suggesting structural variants that share the same molecular framework but differ in stereochemistry or the arrangement of atoms . These related compounds may exhibit similar or different biological properties, highlighting the importance of stereochemistry in determining the activity of natural products.

The structural similarities between Montanol and other sesquiterpenoids provide a basis for understanding its potential biological activities through comparative analysis. Sesquiterpenes and sesquiterpenoids often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties, depending on their specific structural features.

Computed Structural Information

Three-Dimensional Structure

The three-dimensional structure of Montanol is characterized by its specific stereochemistry, with three defined atom stereocenters and two defined bond stereocenters . The spatial arrangement of atoms in the molecule influences its ability to interact with biological targets and participate in chemical reactions.

These molecular descriptors provide a quantitative basis for comparing Montanol with other compounds and predicting its behavior in various contexts, such as drug-likeness, bioavailability, and reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume